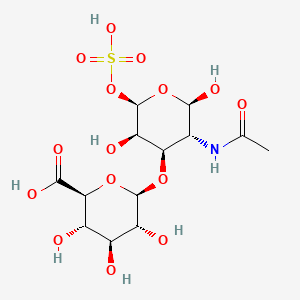

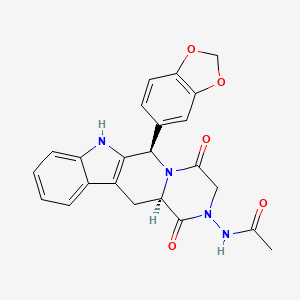

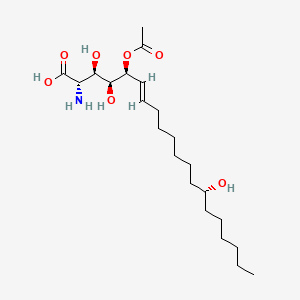

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine” is an organic compound that contains borate and sulfonamide groups . It’s a derivative of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, which is used in the synthesis of various compounds .

Synthesis Analysis

This compound can be synthesized through nucleophilic and amidation reactions . The synthesis involves the use of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, which is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Molecular Structure Analysis

The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a component of the compound, can undergo various chemical reactions. It can be used for borylation at the benzylic C-H bond of alkylbenzenes, hydroboration of alkyl or aryl alkynes and alkenes, and coupling with aryl iodides to form aryl boronates .Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a component of the compound, include a refractive index of n20/D 1.396 (lit.), boiling point of 42-43 °C/50 mmHg (lit.), and a density of 0.882 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Organic Synthesis Intermediate

This compound is an organic intermediate with borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions . It is an important intermediate in organic synthesis .

Crystallographic and Conformational Analyses

The structure of this compound can be characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses .

Study of Molecular Electrostatic Potential

Density Functional Theory (DFT) can be used to study the molecular electrostatic potential and frontier molecular orbitals of this compound to further clarify certain physical and chemical properties .

Drug Synthesis

This compound shows similarities with other compounds that have applications in the field of medicine. It is an important intermediate for the synthesis of cholinergic drugs which can treat gastrointestinal diseases .

Fine Chemicals

This compound can also be used in the synthesis of fine chemicals .

Optical and Electrochemical Properties

It is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .

Borylation

This compound may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .

Hydroboration

This compound may be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Given its high stability, low toxicity, and high reactivity in various transformation processes, it is not only an important intermediate in organic synthesis, but also has a wide range of applications in pharmacy and biology . It can be used to protect diols in the organic synthesis of drugs, utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .

Eigenschaften

IUPAC Name |

3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BN3O3/c1-10(2)11(3,4)18-12(17-10)7-6-14-8(13)9(15-7)16-5/h6H,1-5H3,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKULUDTILCXDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C(=N2)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride](/img/structure/B569513.png)

![[1,1-Biphenyl]-3,3-diol,6,6-dimethyl-](/img/structure/B569521.png)

![3-Cyano-1-ethyl-6-hydroxy-4-methyl-5-[4-(phenylazo)phenylazo]-2-pyridone](/img/structure/B569522.png)